2-(1-(3,4-Difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
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Overview
Description
2-(1-(3,4-Difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a 3,4-difluorophenyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3,4-Difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3,5-dimethyl-1H-pyrazole can be formed by reacting hydrazine hydrate with acetylacetone under reflux conditions.
Introduction of the 3,4-Difluorophenyl Group: The 3,4-difluorophenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 3,4-difluorophenylboronic acid with a suitable halogenated pyrazole derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1-(3,4-Difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-(1-(3,4-Difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole derivatives, including their potential as anti-inflammatory or anticancer agents.
Mechanism of Action
The mechanism of action of 2-(1-(3,4-Difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 3,4-difluorophenyl group can enhance binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluorophenylacetic acid
- 3,4-Difluorophenylboronic acid
- 2,4-Difluorophenylacetic acid
Uniqueness
2-(1-(3,4-Difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is unique due to the combination of the pyrazole ring and the 3,4-difluorophenyl group. This structural arrangement can confer distinct chemical and biological properties, such as enhanced stability and specific binding interactions, which may not be present in other similar compounds.
Properties
Molecular Formula |
C13H12F2N2O2 |
---|---|
Molecular Weight |
266.24 g/mol |
IUPAC Name |
2-[1-(3,4-difluorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C13H12F2N2O2/c1-7-10(6-13(18)19)8(2)17(16-7)9-3-4-11(14)12(15)5-9/h3-5H,6H2,1-2H3,(H,18,19) |
InChI Key |
OGVWHGVHIMSADR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC(=C(C=C2)F)F)C)CC(=O)O |
Origin of Product |
United States |
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